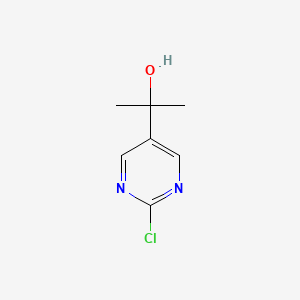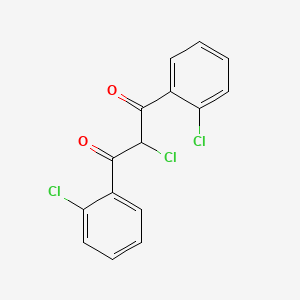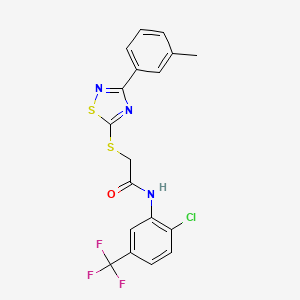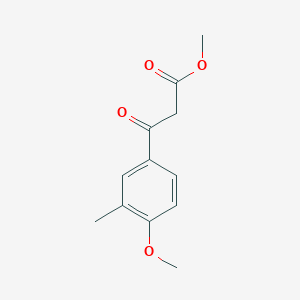
2-(2-Chloropyrimidin-5-yl)propan-2-ol
Vue d'ensemble
Description
2-(2-Chloropyrimidin-5-yl)propan-2-ol, commonly known as CPP, is an organic compound with a variety of uses in the laboratory and in scientific research. CPP is a colorless liquid with a sweet odor, and it is soluble in water, ethanol, and many organic solvents. It has a molar mass of 140.5 g/mol and a melting point of -20 °C. CPP has been used in various applications, including synthesis of other compounds, as a reagent in chemical reactions, and as a starting material for pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Synthesis and Characterization
- Rani et al. (2012) described the synthesis of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, starting from 2‐Chloropyrimidine. They focused on evaluating the antioxidant properties of these compounds, finding some with promising antioxidant activity in vitro (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Antimicrobial and Antifungal Activities
- A study by Bondaryk et al. (2015) explored tetrazole derivatives, including compounds structurally related to 2-(2-Chloropyrimidin-5-yl)propan-2-ol, for their activity against Candida albicans. They identified certain derivatives as effective inhibitors of fungal growth (Bondaryk, Łukowska-Chojnacka, & Staniszewska, 2015).
- Mallikarjunaswamy et al. (2016) synthesized novel formamidine derivatives from 2-chloropyrimidin and found some compounds with promising antimicrobial activity against various pathogenic bacteria and fungi (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).
Catalytic and Chemical Properties
- Aydemir et al. (2014) reported the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, using 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol as a precursor. These compounds showed efficiency in the transfer hydrogenation of various ketones (Aydemir, Rafikova, Kystaubayeva, Paşa, Meriç, Ocak, Zazybin, Temel, Gürbüz, & Özdemir, 2014).
Other Applications
- Lima-Neto et al. (2012) synthesized 1,2,3-Triazole derivatives via copper catalyzed azide alkyne cycloaddition, where compounds structurally related to this compound showed potential antifungal activity against Candida strains (Lima-Neto, Cavalcante, Srivastava, Mendonça Júnior, Wanderley, Neves, & Dos Anjos, 2012).
- Cheng et al. (2011) focused on the supramolecular structures of molecules including a 2-chloropyrimidin derivative, highlighting its potential in understanding molecular packing and base pairing in nucleic acids (Cheng, Chen, Liu, Wu, & Guo, 2011).
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloropyrimidin-5-yl)propan-2-ol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.
Propriétés
IUPAC Name |
2-(2-chloropyrimidin-5-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-9-6(8)10-4-5/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIAYBSASVOOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(N=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorobenzyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2477328.png)
![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)


![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)
![Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2477336.png)


![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477341.png)
![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2477345.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2477347.png)
